Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key structural motifs that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate can be compared with other compounds containing pyrrolidine and sulfonyl groups:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring but differ in their functional groups, leading to varied biological activities.
Sulfonyl-containing esters: Similar compounds with different ester groups can exhibit distinct chemical reactivity and applications.
Pyrrolidine-based pharmaceuticals: Drugs like proline derivatives highlight the versatility of the pyrrolidine scaffold in medicinal chemistry
Properties
Molecular Formula |
C15H19NO5S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(18)11-14(17)12-5-7-13(8-6-12)22(19,20)16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3 |
InChI Key |
ZQBZFHBUYVQRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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